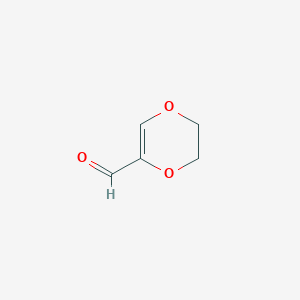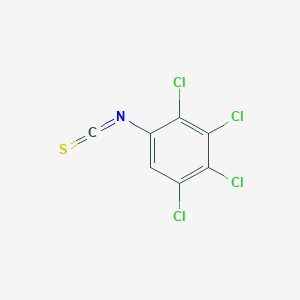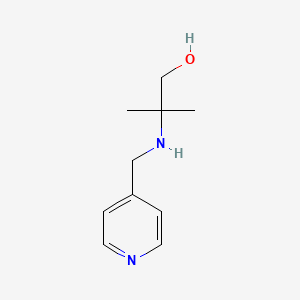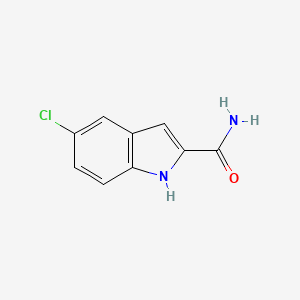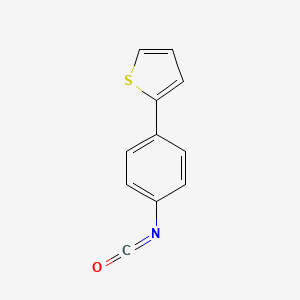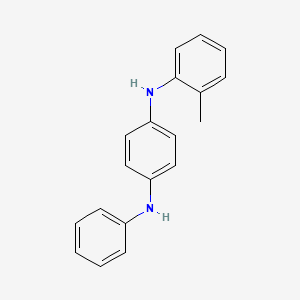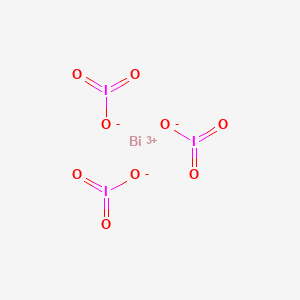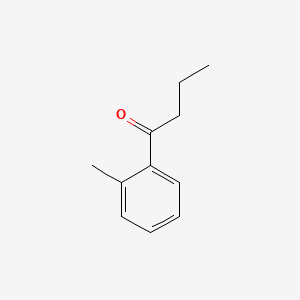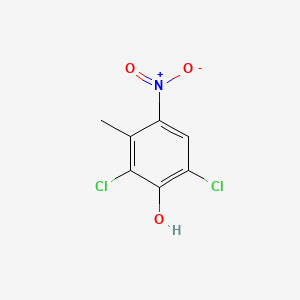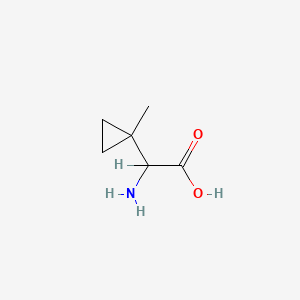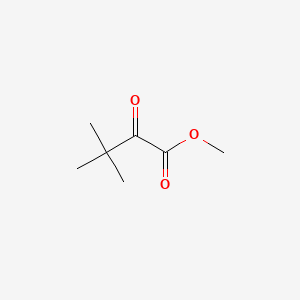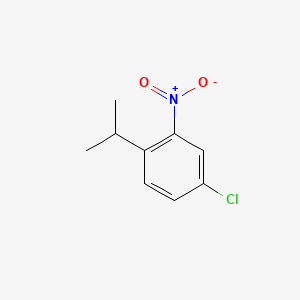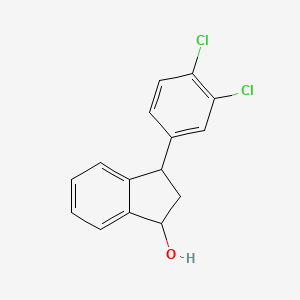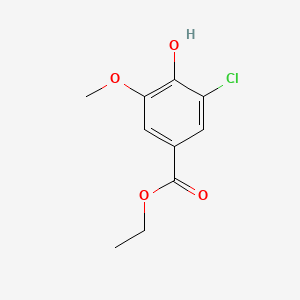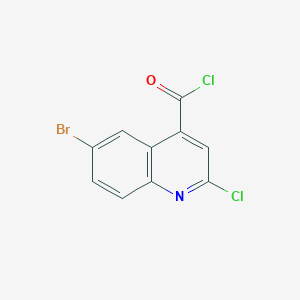
6-溴-2-氯喹啉-4-酰氯
描述
Synthesis Analysis
The synthesis of 6-bromo-2-chloroquinoline-4-carbonyl chloride involves the addition of solid 6-bromo-quinolin-4-ol to phosphorus oxychloride. The mixture is then heated to reflux for 6 hours to afford a light brown solution .Molecular Structure Analysis
The 6-bromo-2-chloroquinoline-4-carbonyl chloride molecule contains a total of 20 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 acyl halogenide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The empirical formula of 6-Bromo-2-chloroquinoline-4-carbonyl chloride is C10H4BrCl2NO and its molecular weight is 304.95 . It is a solid compound .科学研究应用
1. Antimicrobial Properties of Flavonoid Derivatives
- Summary of Application : Flavonoids with chlorine or bromine atoms and a nitro group have been studied for their influence on pathogenic and probiotic bacteria . These flavonoids were synthesized using Claisen–Schmidt condensation and its modifications .
- Methods of Application : The flavonoids were synthesized using Claisen–Schmidt condensation and its modifications, and through biotransformation via entomopathogenic filamentous fungi .
- Results : The studies revealed that flavones have superior inhibitory effects compared to chalcones and flavanones . Notably, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria .
2. Therapeutic Potential of Quinoline Derivatives
- Summary of Application : Quinoline derivatives are utilized in various areas of medicine due to their wide range of biological activities .
- Methods of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
3. Proteomics Research
- Summary of Application : “6-Bromo-2-chloroquinoline-4-carbonyl chloride” is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
4. Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues
- Summary of Application : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols .
- Results : Quinoline is an essential segment of both natural and synthetic compounds .
5. Proteomics Research
- Summary of Application : “6-Bromo-2-chloroquinoline-4-carbonyl chloride” is used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
6. Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues
- Summary of Application : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
- Methods of Application : Various synthesis protocols have been reported for the construction of quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols .
- Results : Quinoline is an essential segment of both natural and synthetic compounds .
安全和危害
属性
IUPAC Name |
6-bromo-2-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2NO/c11-5-1-2-8-6(3-5)7(10(13)15)4-9(12)14-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNSMBVYXSBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370790 | |
| Record name | 6-bromo-2-chloroquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinoline-4-carbonyl chloride | |
CAS RN |
287176-63-0 | |
| Record name | 6-bromo-2-chloroquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



